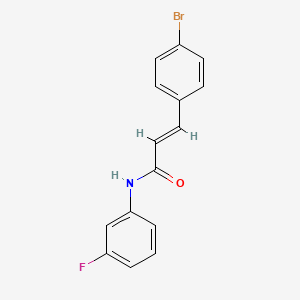
3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide, also known as BFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BFA belongs to the class of acrylamide derivatives, which have been widely used as building blocks in the synthesis of various bioactive molecules.
Wirkmechanismus
The mechanism of action of 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide involves the inhibition of the ADP-ribosylation factor (ARF) family of proteins, which are essential for the regulation of membrane trafficking. 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide binds to the ARF exchange factor (GEF) and prevents the activation of ARF, leading to the disassembly of the Golgi complex. The disruption of the Golgi function by 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide results in the redistribution of Golgi-resident proteins to the endoplasmic reticulum (ER) and the inhibition of protein secretion.
Biochemical and physiological effects:
3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide has been shown to have various biochemical and physiological effects in cells and organisms. In addition to its role in protein trafficking, 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide can induce cell cycle arrest and apoptosis in cancer cells. 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide has also been shown to modulate the activity of ion channels and transporters, such as the Na+/K+ ATPase and the GABA transporter. 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide can affect the lipid metabolism and membrane fluidity of cells, leading to changes in cell signaling and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide has several advantages as a tool compound for scientific research. It is relatively easy to synthesize and has a high purity and stability. 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide can be used at low concentrations and has a rapid onset of action, making it suitable for time-dependent experiments. However, 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide also has some limitations, such as its cytotoxicity and nonspecific effects on cellular processes. 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide can also interfere with the function of other organelles, such as the ER and the lysosome, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide. One potential application of 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide is in the development of new anticancer drugs that target the Golgi complex. 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide can also be used to investigate the role of protein trafficking in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The development of new 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide derivatives with improved specificity and potency can also expand the range of applications of this compound. Overall, 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide represents a valuable tool for scientific research and has the potential to contribute to the understanding of various cellular processes.
Synthesemethoden
The synthesis of 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide involves the reaction between 4-bromobenzaldehyde and 3-fluoroaniline in the presence of acetic acid and sodium acetate. The resulting intermediate is then subjected to a condensation reaction with acryloyl chloride to form the final product. The yield of 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide has been used as a tool compound in various scientific research fields, including biochemistry, cell biology, and pharmacology. One of the most significant applications of 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide is in the study of intracellular protein trafficking. 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide is known to inhibit the function of the Golgi apparatus, a cellular organelle that plays a crucial role in the processing and sorting of proteins. By disrupting the Golgi function, 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide can be used to investigate the mechanisms of protein trafficking and secretion in cells.
Eigenschaften
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(3-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO/c16-12-7-4-11(5-8-12)6-9-15(19)18-14-3-1-2-13(17)10-14/h1-10H,(H,18,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFABDOQSCNGLD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromophenyl)-N-(3-fluorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

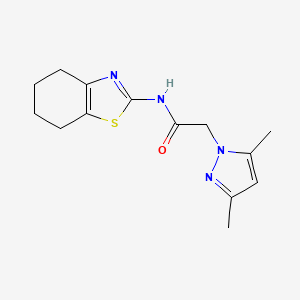
![5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5850693.png)
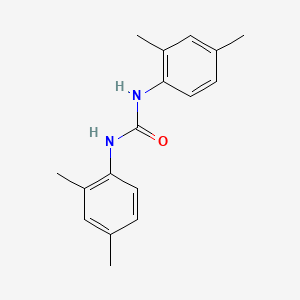
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5850707.png)
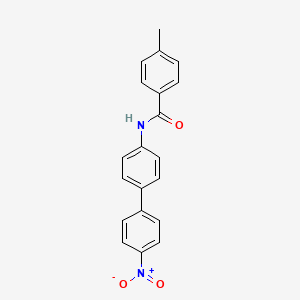
![2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide](/img/structure/B5850720.png)
![dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate](/img/structure/B5850721.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide](/img/structure/B5850729.png)
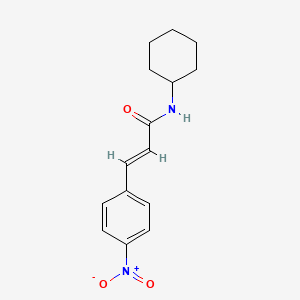


![N-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5850778.png)
